molecular formula C8H8N2O2 B1672271 Isophthalamide CAS No. 1740-57-4

Isophthalamide

Cat. No.: B1672271
CAS No.: 1740-57-4
M. Wt: 164.16 g/mol
InChI Key: QZUPTXGVPYNUIT-UHFFFAOYSA-N
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Description

Isophthalamide is an organic compound derived from isophthalic acid. It is characterized by the presence of two amide groups attached to a benzene ring at the 1,3-positions. This compound is known for its versatility in various chemical reactions and its applications in different fields, including materials science and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Isophthalamide interacts with various enzymes, proteins, and other biomolecules. The rings of the this compound may rotate relative to one another, a process that can be controlled by varying solvent or temperature . This dynamic behavior of this compound plays a significant role in its biochemical reactions.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies are being conducted to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It’s known to interact with certain transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophthalamide can be synthesized through the reaction of isophthaloyl chloride with ammonia or primary amines. The reaction typically occurs in a polar organic solvent such as dimethylacetamide or dimethylformamide. The general reaction scheme is as follows:

Isophthaloyl chloride+AmmoniaThis compound+Hydrochloric acid\text{Isophthaloyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} Isophthaloyl chloride+Ammonia→this compound+Hydrochloric acid

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of isophthalic acid with ammonia under high temperature and pressure. This method ensures a high yield and purity of the product. The reaction conditions are carefully controlled to avoid the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amide groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Isophthalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some this compound derivatives are explored for their potential use as pharmaceuticals.

    Industry: It is used in the production of high-performance materials, such as polyamides and polyesters, which have applications in textiles and engineering plastics.

Comparison with Similar Compounds

Isophthalamide can be compared with other similar compounds such as terephthalamide and phthalamide. While all these compounds contain amide groups attached to a benzene ring, their structural differences lead to variations in their chemical properties and applications. For example:

    Terephthalamide: Has amide groups at the 1,4-positions on the benzene ring, leading to different reactivity and applications.

    Phthalamide: Contains amide groups at the 1,2-positions, which also affects its chemical behavior and uses.

This compound is unique due to its specific positioning of amide groups, which imparts distinct chemical properties and makes it suitable for various specialized applications.

Properties

IUPAC Name

benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUPTXGVPYNUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169744
Record name 1,3-Benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1740-57-4
Record name 1,3-Benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1740-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isophthalamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isophthaldiamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPHTHALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP57YML58I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A method in which a solution of polymetaphenyleneisophthalamide is prepared by subjecting metaphenylenediamine and isophthalic acid chloride to a low-temperature solution polymerization procedure in N,N-dimethylacetamide; hydrochloric acid contained, as a by-product, in the resultant polymer solution is neutralized with calcium hydroxide; the polymer solution containing the produced calcium chloride is subjected to a dry-spinning procedure to produce polymetaphenylenediamine isophthalamide filaments. (Japanese Examined Patent Publication No. 35-14,399, U.S. Pat. No. 3,360,595)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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